(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Organic Synthesis Medicinal Chemistry Process Chemistry

Sourcing a regioisomerically pure, orthogonally protected diamine scaffold is critical for reproducible SAR studies and API process chemistry. This compound delivers the exact 1-Boc-5-NH₂-2-Cl substitution pattern required for selective functionalization. The free 5-amino group enables immediate coupling (amide, sulfonamide), while the Boc-1-amino group supports later-stage deprotection and diversification. Ideal for focused library synthesis, PROTAC linker attachment, and streamlined large-scale API routes.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 879614-93-4
Cat. No. B1518144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
CAS879614-93-4
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyFRDRXAUCXAXVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specs for (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester


(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester (CAS 879614-93-4), also known as tert-butyl (5-amino-2-chlorophenyl)carbamate or N1-Boc-6-chlorobenzene-1,3-diamine, is a substituted aromatic carbamate with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol . It is characterized by a chloro-substituted phenyl ring bearing a free amino group at the 5-position and an amino group protected with a tert-butyloxycarbonyl (Boc) group at the 1-position . This structure classifies it as a protected diamine derivative, a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules requiring selective functionalization of aromatic amines . As a commercial research chemical, it is typically supplied with a purity of 97% or higher .

+ Orthogonally protected diamine scaffold for selective synthesis
+ Boc-stable intermediate supports multi-step functionalization workflows
+ Supplied with documented purity to reduce in-house characterization burden

Risks of Generic Substitution for (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester


Substituting (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester with a generic 'protected diamine' or a regioisomer is a significant risk in chemical synthesis. The precise 1,5-substitution pattern on the benzene ring dictates the molecule's reactivity and the spatial orientation of functional groups in downstream products. Replacing it with a 1,3- or 1,4-diamine derivative, or one lacking the 2-chloro substituent, will alter the electronic properties and steric environment, leading to different reaction outcomes and potentially inactive or off-target compounds in biological studies [1]. Furthermore, the presence of the Boc protecting group is critical for orthogonal synthesis; an unprotected analog would introduce uncontrolled reactions, while a different protecting group (e.g., Fmoc, Cbz) would require distinct deprotection conditions, fundamentally altering the synthetic route [2]. Therefore, this compound is not a generic commodity but a specific, functionalized scaffold whose exact chemical identity is essential for reproducible and meaningful research results .

Target Compound

1,5-substitution pattern with 2-chloro

Defines reactivity and spatial orientation for downstream products.

Generic Substitute

Regioisomer (1,3- or 1,4-diamine)

May alter electronic properties and steric environment, shifting reaction outcomes.

Target Compound

Boc (tert-butyloxycarbonyl) protected

Enables orthogonal synthesis strategy with acid-labile deprotection.

Generic Substitute

Fmoc, Cbz, or unprotected analog

Requires fundamentally different deprotection steps, altering the synthetic route.

Quantitative Evidence for Selecting (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester


Regioselectivity and Yield in One-Pot Synthesis

In a comparative study of one-pot (aminophenyl)carbamic acid ester synthesis, the use of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester (or its immediate precursors) is structurally implied as part of a class of compounds where the specific substitution pattern is critical. The general method reports 'excellent yields and short reaction times' for a range of substituted aniline derivatives, but the presence of electron-withdrawing groups like chlorine at specific positions can significantly modulate reaction efficiency compared to unsubstituted or differently substituted anilines [1].

Regioselectivity & Yield
Class-level
Synthesized via reported one-pot method.
Class-level inference; specific yield data for exact compound not reported. 2-chloro substitution influences electronic properties.
Data to verify for exact compound.
Organic Synthesis Medicinal Chemistry Process Chemistry

Orthogonal Utility: Boc vs. Unprotected Amine

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, known for its stability under basic and nucleophilic conditions but its lability under acidic conditions. The presence of this group on (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester allows for selective deprotection (e.g., using trifluoroacetic acid) while leaving the aromatic chloro and free amino group intact for subsequent functionalization [1]. In contrast, a comparator compound like 5-chloro-1,3-phenylenediamine (CAS 33786-89-9), which lacks any protecting group, would react non-selectively at either amine site, severely limiting its utility in multi-step syntheses [2].

Orthogonal Utility
Class-level
Boc-protected vs. unprotected diamine
Enables stepwise, selective functionalization. Unprotected analog would react non-selectively, requiring extra protection steps.
Standard protecting group strategy context.
Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

Commercial vs. In-House Purity and Reproducibility

A direct quantitative comparison of commercial (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester from a reputable supplier versus the same compound synthesized in-house reveals a significant difference in analytical purity and available documentation. Commercial sources typically supply this compound with a validated purity of 97% or greater, as determined by HPLC or GC, and often provide a Certificate of Analysis (CoA) including NMR and MS data . In contrast, an in-house synthesis, while possible, would require a researcher to invest time in developing a method, sourcing starting materials, and performing purification and full characterization, with no guarantee of achieving a comparable level of purity or analytical confidence on the first attempt [1].

Commercial Purity
Reported
≥97% (HPLC/GC)
Documented purity accelerates project timelines and ensures reproducibility compared to in-house synthesis.
Full CoA provided by commercial vendors.
Analytical Chemistry Quality Control Drug Discovery

Scalability and Yield in One-Pot Carbamate Synthesis

While no specific yield data exists for the exact target compound, related (aminophenyl)carbamic acid esters are synthesized via a one-pot protocol that reports excellent yields and short reaction times [1]. This is a crucial differentiator when comparing the compound to other, more complex carbamate intermediates that may require multiple steps and lower overall yields. For instance, the synthesis of some aminoalkylphenyl carbamates for pharmaceutical applications requires specialized phenol activators and multiple steps, making them less atom-economical and more costly to produce [2].

Synthetic Efficiency
Class-level
One-pot protocol reported for class
Efficient one-pot route may lower manufacturing costs vs. multi-step synthesis of complex carbamates.
Direct yield comparison for exact compound not available.
Process Chemistry Scale-Up Manufacturing

Primary Applications of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester


Medicinal Chemistry: Targeted Libraries & Lead Optimization

This compound is an ideal intermediate for medicinal chemists seeking to explore structure-activity relationships (SAR) around a 2-chloro-1,5-disubstituted phenyl scaffold. Its orthogonal amine groups allow for the systematic introduction of diverse chemical moieties. The free 5-amino group can be used to couple the core to a variety of functional groups (e.g., amides, sulfonamides), while the Boc-protected 1-amino group can be unmasked later in the synthesis for further diversification or for attaching a linker. This enables the rapid generation of small, focused libraries for hit-to-lead optimization [1].

Process Chemistry: Scalable API Route Development

In a process chemistry setting, this compound serves as a pre-functionalized and protected building block. This streamlines the synthetic route for complex Active Pharmaceutical Ingredients (APIs) by avoiding the need for additional protection and deprotection steps on a sensitive diamine intermediate. The presence of the Boc group, stable to many reaction conditions but easily removed with acid, is a standard, robust strategy in large-scale manufacturing. Using this compound can simplify process development and improve overall yield and purity of the final API [2].

Chemical Biology: Affinity Probes and PROTACs

The bifunctional nature of this molecule makes it a useful starting point for constructing chemical biology tools. The free amine can be used to attach a fluorescent tag, biotin, or a bioorthogonal handle for target identification studies. The Boc-protected amine can subsequently be deprotected and used to link the molecule to an E3 ligase ligand, creating a PROTAC (Proteolysis Targeting Chimera). The specific 2-chloro substitution pattern can be crucial for maintaining binding affinity to the target protein while minimizing off-target effects .

Academic Research: New Reaction Methodology Exploration

As a relatively simple yet functionalized aromatic compound, (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester is a suitable substrate for investigating new catalytic methods for C-N bond formation, such as Buchwald-Hartwig amination or Chan-Lam coupling. Its defined substitution pattern allows researchers to probe the electronic and steric effects of the 2-chloro group on reaction yields and selectivity, contributing to the broader understanding of synthetic methodology [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry (SAR)
Orthogonal diamine reactivity
Selective amine coupling/deprotection
Process Chemistry (API route)
Pre-functionalized building block
Process robustness and yield improvement
Chemical Biology (PROTACs)
Bifunctional linker attachment
Maintaining target binding affinity
Academic Research (Methodology)
Substituted aromatic substrate
Electronic/steric effect on coupling yield

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